molecular formula C15H13N5O B3747687 N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide

N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B3747687
M. Wt: 279.30 g/mol
InChI Key: UGSTVAPURIAZDI-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide typically involves the condensation of a pyrazole derivative with a pyrazine carboxylic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as hydrazine and carbon monoxide under ambient pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. High-performance liquid chromatography (HPLC) is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-3-yl)pyrazine-2-carboxamide is unique due to its specific structural features, such as the presence of both a pyrazole and a pyrazine ring. This dual-ring system provides a versatile scaffold for further chemical modifications, making it a valuable compound in medicinal chemistry and other fields .

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(13-10-16-7-8-17-13)18-14-6-9-20(19-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSTVAPURIAZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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